2-(3-fluorophenyl)-1-(piperazin-1-yl)ethan-1-one hydrochloride
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Overview
Description
2-(3-fluorophenyl)-1-(piperazin-1-yl)ethan-1-one hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluorophenyl group and a piperazine moiety, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-fluorophenyl)-1-(piperazin-1-yl)ethan-1-one hydrochloride typically involves the reaction of 3-fluoroacetophenone with piperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The resulting product is then purified and converted to its hydrochloride salt form.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(3-fluorophenyl)-1-(piperazin-1-yl)ethan-1-one hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(3-fluorophenyl)-1-(piperazin-1-yl)ethan-1-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-fluorophenyl)-1-(piperazin-1-yl)ethan-1-one hydrochloride involves its interaction with specific molecular targets. The fluorophenyl group can interact with various enzymes and receptors, modulating their activity. The piperazine moiety may enhance the compound’s binding affinity and selectivity, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-chlorophenyl)-1-(piperazin-1-yl)ethan-1-one hydrochloride
- 2-(3-bromophenyl)-1-(piperazin-1-yl)ethan-1-one hydrochloride
- 2-(3-methylphenyl)-1-(piperazin-1-yl)ethan-1-one hydrochloride
Uniqueness
Compared to similar compounds, 2-(3-fluorophenyl)-1-(piperazin-1-yl)ethan-1-one hydrochloride is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
1240613-65-3 |
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Molecular Formula |
C12H16ClFN2O |
Molecular Weight |
258.7 |
Purity |
95 |
Origin of Product |
United States |
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